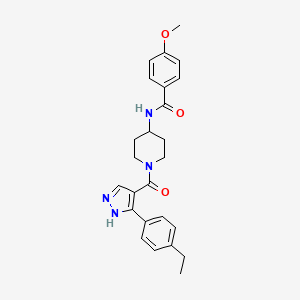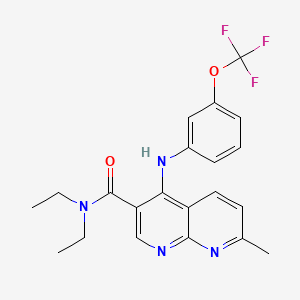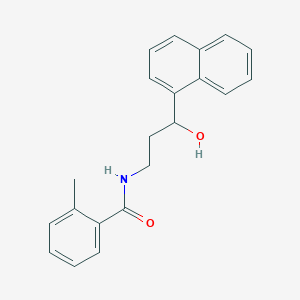![molecular formula C20H23Cl2N3OS B2516657 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1219196-59-4](/img/structure/B2516657.png)
3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and biological activity of related benzamide derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is often pursued for their potential biological activities. For instance, the first paper discusses the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, which are related to the compound of interest due to the benzamide moiety . These compounds were synthesized for their cardiac electrophysiological activity, indicating that similar synthetic routes could potentially be applied to the synthesis of 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. The presence of the imidazolyl group in the compounds studied in the first paper suggests that variations in the molecular structure, such as the substitution of the imidazolyl group with a thiazole group as in the compound of interest, could lead to different biological activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives can be complex. The second paper describes the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are synthesized under microwave irradiation . This indicates that the compound of interest may also be synthesized using similar methods, potentially involving the formation of Schiff's bases or other intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The second paper provides an example of how synthesized compounds were evaluated for their anticancer activity against various human cancer cell lines . Although the specific physical and chemical properties of 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride are not discussed, the methodologies used in these studies could be applied to determine such properties for the compound .
科学的研究の応用
Chemical Synthesis and Medicinal Applications
The chemical compound 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has been a subject of scientific research due to its structural complexity and potential medicinal applications. Research has focused on the synthesis, characterization, and exploration of its biological activities.
Synthesis and Anti-inflammatory Activity : A study on the synthesis and activity of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline derivatives, including benzamide compounds, highlighted their potential anti-inflammatory properties. The hydrochloride salts of certain compounds showed significant anti-inflammatory activity across a range of concentrations without adverse effects on myocardial function, suggesting potential therapeutic applications for similar structures (Lynch et al., 2006).
Corrosion Inhibition : Another area of application involves the use of benzothiazole derivatives as corrosion inhibitors. A study on the corrosion inhibiting effects of two benzothiazole derivatives against steel in acidic solutions demonstrated their high inhibition efficiencies. This research indicates potential industrial applications for 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride as a corrosion inhibitor, particularly in environments where steel is exposed to corrosive agents (Hu et al., 2016).
Antimicrobial Activity : The exploration of benzothiazole and benzimidazole-based heterocycles for their antimicrobial properties is another significant area of research. Novel compounds synthesized from benzothiazole derivatives have been screened for antibacterial and antifungal activities, revealing some compounds with promising inhibitory effects against various microbial strains. This suggests that derivatives of the compound could have potential applications in developing new antimicrobial agents (Abu‐Hashem et al., 2020).
作用機序
Safety and Hazards
The safety and hazards of this compound would depend on various factors, including its specific biological activity, its pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted by the body), and the dose used. It’s important to note that all chemicals can be hazardous at certain doses or under certain conditions .
将来の方向性
特性
IUPAC Name |
3-chloro-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-14-7-4-10-17-18(14)22-20(26-17)24(12-6-11-23(2)3)19(25)15-8-5-9-16(21)13-15;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVWCBGAWGFEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)
![ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2516581.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B2516582.png)
![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)

![4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2516589.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2516590.png)
![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)

![Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate](/img/structure/B2516594.png)
![N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B2516596.png)
